molecular formula C18H16BrN3O3S B11605054 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

Cat. No.: B11605054
M. Wt: 434.3 g/mol
InChI Key: KINHKKINDBUFHQ-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated indole core, a methoxybenzyl group, and an acetohydrazide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Hydrazide: The brominated indole is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Addition of Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.

    Final Condensation: The final step involves the condensation of the intermediate with acetyl chloride to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated indole core, methoxybenzyl group, and acetohydrazide moiety make it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H16BrN3O3S

Molecular Weight

434.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-[(4-methoxyphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H16BrN3O3S/c1-25-13-5-2-11(3-6-13)9-26-10-16(23)21-22-17-14-8-12(19)4-7-15(14)20-18(17)24/h2-8,20,24H,9-10H2,1H3

InChI Key

KINHKKINDBUFHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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